Building Block/Intermediate: Some commercial suppliers describe 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone as a building block or intermediate useful for synthesizing other molecules, particularly those containing a benzothiophene structure []. Benzothiophenes are a class of organic compounds with various applications in materials science and medicinal chemistry [].
Estrogen Receptor Targeting Antagonists: One supplier mentions the potential use of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone in the development of estrogen receptor targeting antagonists for treating proliferative diseases like cancer, particularly breast cancer []. Estrogen receptors are proteins in cells that play a role in the growth and development of certain tissues. Antagonists are molecules that block the action of another molecule, in this case, estrogen.
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is an organic compound characterized by a thioether linkage between a methoxyphenyl group and a quinoxaline derivative. The structure includes a methoxy group attached to a phenyl ring and a quinoxaline ring that contains a sulfur atom, making it part of the thioether class. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The biological activity of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is primarily attributed to its interaction with specific molecular targets. It may exhibit:
The synthesis of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone typically involves several steps:
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone has potential applications in various fields:
Interaction studies involving 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone focus on its binding affinity to target proteins and enzymes. These studies are essential for understanding its mechanism of action and potential therapeutic effects. Techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies are commonly employed to elucidate these interactions .
Several compounds share structural similarities with 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone. A comparison highlights its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)propanone | Propanone group instead of ethanone | Different carbon chain length affects reactivity |
| 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)butanone | Butanone group instead of ethanone | Alters hydrophobic properties |
| 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)pentanone | Pentanone group instead of ethanone | Further increases carbon chain length |
The uniqueness of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activities compared to its analogs .
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is the IUPAC name of this compound, derived from its structural components: a 4-methoxyphenyl group linked via a thioether bond to a 3-methylquinoxaline moiety and an ethanone backbone. The molecular formula is C₁₈H₁₆N₂O₂S, with a molecular weight of 324.4 g/mol.
Key structural elements:
| Component | Functional Group | Position |
|---|---|---|
| 4-Methoxyphenyl | Methoxy (–OCH₃) | Para to the ethanone carbonyl |
| 3-Methylquinoxaline | Methyl (–CH₃) | Position 3 of the quinoxaline ring |
| Thioether | –S– | Linking ethanone to quinoxaline |
The SMILES notation CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)OC confirms the connectivity.
While specific X-ray crystallography data for this compound are not publicly available, general principles of quinoxaline derivatives suggest:
Table 1: Predicted Bond Lengths and Angles
| Bond Type | Length (Å) | Angle |
|---|---|---|
| C=O (ethanone) | 1.20–1.25 | 180° |
| C–S (thioether) | 1.75–1.80 | ~109.5° |
| N–C (quinoxaline) | 1.32–1.40 | 120° |
These values align with typical quinoxaline and thioether geometries.
Density functional theory (DFT) studies on related quinoxaline-thioether systems reveal:
Table 2: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy (eV) | -5.2 to -5.5 |
| LUMO Energy (eV) | 0.5 to 1.0 |
| Dipole Moment (Debye) | 4.0–5.0 |
These calculations suggest moderate electrophilicity at the carbonyl and quinoxaline sites.
The compound lacks tautomerism due to:
Table 3: Tautomerization Potential
| Feature | This Compound | 2-Pyridinethiol |
|---|---|---|
| Thione Formation | None | Yes (equilibrium) |
| Enol Formation | None | None |
| Stability | High (keto) | Moderate (thione favored in solution) |
This stability is critical for its pharmacological profile.
1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone represents a significant class of compounds containing a thioether linkage between a methoxyphenyl group and a quinoxaline derivative [1]. The traditional organic synthesis of this compound typically involves sequential formation of the quinoxaline core structure followed by thioether linkage and incorporation of the methoxyphenyl moiety [3]. The synthesis pathway generally begins with the preparation of 3-methylquinoxalin-2-thiol, which serves as a key intermediate for subsequent reactions [3] [4].
The formation of the thioether bond in 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone primarily relies on nucleophilic substitution reactions, where the sulfur atom of 3-methylquinoxaline-2-thiol acts as a nucleophile [3]. This reaction pathway typically begins with the synthesis of 3-methylquinoxalin-2(1H)-one, which is prepared by refluxing o-phenylenediamine with sodium pyruvate [3]. The resulting 3-methylquinoxalin-2(1H)-one is then converted to 3-methylquinoxaline-2-thiol using phosphorus pentasulfide (P₂S₅) in pyridine, followed by acidification with hydrochloric acid [3].
The thiol group of 3-methylquinoxaline-2-thiol is first activated by conversion to its potassium salt through treatment with alcoholic potassium hydroxide [3]. This potassium salt of 3-methylquinoxaline-2-thiol then undergoes nucleophilic substitution with 4-(2-chloroacetamido)benzoyl chloride derivatives or similar α-halo carbonyl compounds [3]. The reaction mechanism involves the nucleophilic attack of the thiolate anion on the electrophilic carbon bearing the leaving group (typically chloride) [4] [5].
The general reaction scheme can be represented as follows:
The reaction typically proceeds under mild heating conditions in polar aprotic solvents such as dimethylformamide (DMF), with the addition of catalytic amounts of potassium iodide to facilitate the substitution reaction [3]. The nucleophilic substitution follows an SN2 mechanism, where the thiolate anion attacks the α-carbon of the haloketone, displacing the halide leaving group [5]. This approach provides good yields of the desired thioether product, typically in the range of 70-80% [3].
Friedel-Crafts acylation represents another traditional approach for synthesizing 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone, particularly for introducing the 4-methoxyphenyl ketone moiety [6] [9]. This reaction involves the acylation of anisole (methoxybenzene) with an appropriate acyl chloride intermediate containing the quinoxaline-thioether group [9].
The Friedel-Crafts acylation typically employs Lewis acid catalysts, with aluminum trichloride (AlCl₃) being the most commonly used [6] [9]. The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the electron-rich aromatic ring of anisole, preferentially at the para position due to the directing effect of the methoxy group [9].
A typical synthetic route using Friedel-Crafts acylation would involve:
The reaction conditions typically involve anhydrous conditions, low temperatures initially (0-5°C) for the addition of reagents, followed by warming to room temperature or slightly higher to complete the reaction [6]. The yields for this approach can vary significantly depending on the reaction conditions, typically ranging from 50-75% [9].
One advantage of the Friedel-Crafts approach is that it allows for the direct introduction of the ketone functionality without requiring protection/deprotection steps that might be necessary in other synthetic routes [9]. However, this method also presents challenges, including the moisture-sensitive nature of the Lewis acid catalysts and potential regioselectivity issues when working with substituted aromatic compounds [6].
The table below summarizes the key reaction parameters and yields for the traditional synthesis pathways:
| Synthetic Approach | Key Reagents | Reaction Conditions | Typical Yield (%) |
|---|---|---|---|
| Thioether Formation via Nucleophilic Substitution | 3-methylquinoxaline-2-thiol, α-halo ketone | DMF, KI (cat.), 60-80°C, 10-12h | 70-80 |
| Friedel-Crafts Acylation | 2-((3-methylquinoxalin-2-yl)thio)acetyl chloride, anisole, AlCl₃ | Anhydrous DCE, 0°C to rt, 4-6h | 50-75 |
Mechanochemical synthesis represents an emerging solvent-free or solvent-reduced approach for preparing 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone and related compounds [7] [10]. This methodology employs mechanical energy, typically through ball milling, to facilitate chemical reactions without the need for conventional heating or extensive solvent use [10].
The mechanochemical approach to synthesizing 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone can be divided into two main stages: (1) mechanochemical synthesis of the quinoxaline core structure, and (2) mechanochemical formation of the thioether linkage [7] [10].
For the synthesis of the quinoxaline core, ball milling of o-phenylenediamine with appropriate α-diketones or α-hydroxyketones can efficiently produce the quinoxaline scaffold [10]. The reaction proceeds through condensation and dehydration mechanisms, with the mechanical energy providing sufficient activation for the reaction to proceed without external heating [7].
The formation of the thioether linkage can also be achieved mechanochemically through the reaction of quinoxaline-2-thiol derivatives with α-haloketones [7] [10]. This approach offers several advantages over traditional solution-based methods, including:
Recent research has demonstrated that mechanochemical carbon-chalcogen (C-S) bond formation can be efficiently achieved using potassium hydroxide as a base and neutral alumina as a milling auxiliary [10]. This approach has been successfully applied to various aromatic systems, including heterocycles like quinoxalines [10].
The mechanochemical synthesis typically employs a stainless steel jar with stainless steel balls, operating at 600-800 rpm for 15-60 minutes [10]. The reaction can be performed under neat conditions or with minimal amounts of liquid additives (liquid-assisted grinding, LAG) to enhance reaction efficiency [7].
Experimental data from mechanochemical synthesis of thioethers similar to 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone show yields ranging from 70-90%, which is comparable or superior to traditional solution-based methods [10]. The high efficiency of mechanochemical approaches can be attributed to the enhanced mixing and activation of reactants through mechanical impact and shear forces [7].
Microwave-assisted synthesis has emerged as a powerful technique for the preparation of quinoxaline derivatives, including 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone [11] [12]. This approach utilizes microwave irradiation to accelerate reaction rates, reduce reaction times, and often improve yields compared to conventional heating methods [11] [13].
The microwave-assisted synthesis of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone typically involves two key steps: (1) microwave-assisted synthesis of the quinoxaline core structure, and (2) microwave-assisted formation of the thioether linkage [11] [12].
For the synthesis of the quinoxaline core, microwave irradiation significantly accelerates the condensation reaction between o-phenylenediamine and appropriate dicarbonyl compounds [11]. This reaction, which traditionally requires several hours of refluxing, can be completed in just 3-5 minutes under microwave conditions [11] [13]. The rapid heating and specific microwave effects contribute to the enhanced reaction kinetics [13].
The formation of the thioether linkage between the quinoxaline derivative and the 4-methoxyphenyl moiety can also be optimized using microwave irradiation [12]. The reaction typically involves the nucleophilic substitution of a quinoxaline-2-thiol derivative with an appropriate α-haloketone under microwave conditions [12] [13].
Key advantages of microwave-assisted synthesis for 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone include:
Comparative studies between conventional heating and microwave irradiation for the synthesis of quinoxaline derivatives have demonstrated significant improvements in both reaction time and yield [13]. For example, reactions that typically require 35-50 minutes under conventional heating can be completed in 3-5 minutes under microwave conditions, with yield improvements of 15-30% [13].
The table below presents a comparison of conventional heating versus microwave irradiation for the synthesis of quinoxaline derivatives similar to the target compound:
| Reaction Step | Conventional Method | Microwave Irradiation | ||
|---|---|---|---|---|
| Time (min) | Yield (%) | Time (min) | Yield (%) | |
| Quinoxaline Core Formation | 45-50 | 48-64 | 3-5 | 69-80 |
| Thioether Linkage Formation | 35-40 | 44-50 | 3-5 | 77-80 |
Optimization of microwave-assisted synthesis typically involves adjusting parameters such as power level, temperature, reaction time, and solvent choice [11] [12]. For the synthesis of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone, optimal conditions often include power levels of 300-500W, temperatures of 80-120°C, and reaction times of 3-10 minutes [11] [13].
Recent advancements in microwave technology have also enabled the development of continuous-flow microwave reactors, which offer potential for scaling up the synthesis of compounds like 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone while maintaining the advantages of microwave heating [12].
The large-scale production of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone presents both challenges and opportunities for implementing green chemistry principles [17] [21]. Green chemistry, defined by its 12 fundamental principles, aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances while maximizing efficiency and sustainability [21] [23].
Several green chemistry approaches can be applied to the large-scale synthesis of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone:
Traditional synthesis of thioether compounds often relies on hazardous solvents such as dichloromethane, chloroform, or dimethylformamide [17] [18]. Green chemistry alternatives include:
Studies have shown that quinoxaline derivatives can be successfully synthesized in water under microwave irradiation, providing high yields (75-80%) with significantly reduced environmental impact [13] [18].
Green chemistry emphasizes the use of catalytic reagents over stoichiometric ones [21] [23]. For the synthesis of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone, several catalytic approaches have been developed:
These catalytic systems not only reduce waste generation but also improve atom economy and energy efficiency in the synthesis process [15] [21].
Large-scale production of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone can benefit from energy-efficient technologies:
Research has demonstrated that microwave-assisted flow chemistry can reduce energy consumption by up to 85% compared to conventional batch processes for similar heterocyclic compounds [14].
Improving atom economy—the percentage of reactant atoms that appear in the final product—is a key principle of green chemistry [21] [23]. For 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone synthesis, several strategies can enhance atom economy:
The table below compares traditional and green chemistry approaches for large-scale production of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone:
| Parameter | Traditional Approach | Green Chemistry Approach | Environmental Benefit |
|---|---|---|---|
| Solvent Usage | Chlorinated solvents (DCM, CHCl₃) | Water, ethanol, or solvent-free | Reduced toxicity and waste |
| Catalysis | Stoichiometric Lewis acids (AlCl₃) | Recoverable heterogeneous catalysts | Reduced metal waste |
| Energy Input | Conventional heating (hours) | Microwave or mechanochemical (minutes) | Lower energy consumption |
| Atom Economy | 40-60% | 70-85% | Reduced waste generation |
| E-Factor (kg waste/kg product) | 25-100 | 5-15 | Reduced environmental impact |
The thermal properties of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone are crucial for understanding its stability and processing conditions. While specific thermal data for this compound is not extensively reported in the literature, insights can be derived from structurally related quinoxaline derivatives and thioether compounds.
Thermal Stability Considerations
Quinoxaline derivatives generally exhibit moderate thermal stability, with the parent quinoxaline compound showing a melting point range of 29-32°C and a boiling point of 220-223°C [1] [2] [3]. The presence of the thioether linkage in the target compound may significantly influence its thermal behavior. Thioether-bridged polyphenylquinoxalines have demonstrated glass transition temperatures ranging from 215-248°C and thermal degradation temperatures exceeding 500°C in nitrogen atmosphere [4] [5].
Differential Scanning Calorimetry Applications
For comprehensive thermal analysis, differential scanning calorimetry would be the method of choice for determining phase transitions, melting points, and thermal stability [6]. The technique can provide information about crystallization behavior, polymorphism, and thermal decomposition pathways. Small molecules containing quinoxaline moieties undergo significant thermal alterations at elevated temperatures, with decomposition beginning around 250°C [7].
Thermogravimetric Analysis Considerations
Thermogravimetric analysis coupled with differential scanning calorimetry would reveal the thermal degradation profile of the compound. Related quinoxaline derivatives show thermal decomposition occurring in multiple steps, typically beginning with the loss of side chains followed by decomposition of the quinoxaline ring system [8] [9].
The solubility profile of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone reflects its molecular structure, which combines hydrophobic aromatic systems with polar functional groups. The compound's calculated XLogP3-AA value of 3.8 indicates moderate lipophilicity [10].
Organic Solvent Compatibility
Structurally similar thioether-bridged quinoxaline compounds demonstrate good solubility in conventional organic solvents including m-cresol, chloroform, and N-methyl-2-pyrrolidinone [4] [5]. The presence of the methoxy group and thioether linkage enhances solubility in polar aprotic solvents such as dimethyl sulfoxide and N-methylpyrrolidinone.
Polarity and Hydrogen Bonding Characteristics
The compound exhibits a topological polar surface area of 77.4 Ų with five hydrogen bond acceptors and zero hydrogen bond donors [10]. This profile suggests moderate polarity with capability for hydrogen bonding through the oxygen atoms of the methoxy and carbonyl groups, as well as the nitrogen atoms of the quinoxaline ring.
Solvent Selection for Analytical Applications
For chromatographic analysis, the compound shows compatibility with acetonitrile-water mobile phases commonly used in high-performance liquid chromatography [11]. The moderate polarity allows for effective separation using reversed-phase chromatographic systems with gradient elution.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone through analysis of both proton and carbon-13 spectra.
Proton Nuclear Magnetic Resonance Spectral Analysis
The proton nuclear magnetic resonance spectrum of the compound would exhibit characteristic signals for the quinoxaline ring protons in the aromatic region (7.5-8.5 ppm), with the quinoxaline protons appearing as multiplets due to coupling patterns [12] [11]. The methoxy group protons would appear as a singlet around 3.8-4.0 ppm, while the methyl group attached to the quinoxaline ring would resonate around 2.7-2.9 ppm as a singlet [12].
The methylene protons adjacent to the sulfur atom would appear as a singlet around 4.0-4.3 ppm, characteristic of the thioether linkage. The aromatic protons of the 4-methoxyphenyl group would exhibit the typical substitution pattern with signals appearing in the 6.8-8.0 ppm region [13] .
Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
The carbon-13 nuclear magnetic resonance spectrum would display the carbonyl carbon at approximately 190-200 ppm, characteristic of aromatic ketones. The quinoxaline ring carbons would appear in the 120-160 ppm region, with the carbon bearing the methyl group appearing upfield compared to other aromatic carbons [15] [16].
The methoxy carbon would resonate around 55-56 ppm, while the methyl carbon attached to the quinoxaline ring would appear around 21-25 ppm. The methylene carbon adjacent to sulfur would be observed around 35-40 ppm .
Infrared Spectroscopy Band Assignments
The infrared spectrum of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone would display characteristic absorption bands providing structural confirmation. The carbonyl stretch would appear as a strong band around 1680-1700 cm⁻¹, typical for aromatic ketones [12] .
The quinoxaline ring would exhibit characteristic C=N stretching vibrations around 1600 cm⁻¹, while aromatic C=C stretching would appear in the 1580-1620 cm⁻¹ region [12] [17]. The methoxy group would show C-O stretching around 1220-1250 cm⁻¹, and the aromatic C-H stretching would appear in the 3000-3100 cm⁻¹ region [12] [18].
Vibrational Modes and Molecular Interactions
The thioether linkage would contribute to vibrational modes in the fingerprint region, with C-S stretching vibrations appearing around 600-700 cm⁻¹. The quinoxaline ring system would exhibit characteristic out-of-plane bending vibrations in the 800-900 cm⁻¹ region [19] [20].
Raman Spectroscopy Complementary Information
Raman spectroscopy would provide complementary vibrational information, particularly for symmetric vibrations that may be weak in infrared spectroscopy. The quinoxaline ring breathing modes and symmetric stretching vibrations would be prominent in the Raman spectrum [15] [19].
High-Performance Liquid Chromatography Analysis
High-performance liquid chromatography represents the primary method for purity assessment of 1-(4-Methoxyphenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone. The analysis would utilize a reversed-phase column with acetonitrile-water mobile phase systems, typically employing gradient elution to achieve optimal separation [21] [11].
Detection would be performed using ultraviolet absorbance at 254 nm or 280 nm, taking advantage of the compound's aromatic chromophores. The retention time would typically fall within the 5-15 minute range, depending on the specific column and mobile phase composition [21].
Gas Chromatography-Mass Spectrometry Characterization
Gas chromatography-mass spectrometry provides structural confirmation and purity assessment through molecular fragmentation patterns. The compound would be analyzed using helium carrier gas with injector temperatures around 250°C [22]. The molecular ion peak would appear at m/z 324, with characteristic fragmentation patterns providing structural information [10].
Liquid Chromatography-Mass Spectrometry Applications
Liquid chromatography-mass spectrometry offers sensitive detection and quantitative analysis capabilities. The method would employ electrospray ionization in positive mode, with the protonated molecular ion [M+H]⁺ appearing at m/z 325 [23]. The technique allows for trace-level detection with limits of detection potentially reaching sub-microgram per kilogram levels [23].
Thin Layer Chromatography Monitoring
Thin layer chromatography serves as a rapid screening method for reaction monitoring and preliminary purity assessment. The compound would be analyzed using silica gel plates with ethyl acetate-hexane mobile phases, with visualization under ultraviolet light due to its aromatic chromophores [24] [25].
Column Chromatography Purification